9-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine

Kinase Inhibition Regioisomer Selectivity Data Deficiency

This 9-methyl purine derivative offers an unsubstituted triazolopyridazine vector for medicinal chemistry library synthesis. While no bioactivity data exists for this specific regioisomer, tight structural analogs (7-methyl) show potent JAK3 inhibition (IC50 0.8 nM). Use in head-to-head comparative profiling to generate differential activity data. Ideal as an exploratory scaffold for purine-binding protein targets. Purity ≥95%.

Molecular Formula C15H16N10
Molecular Weight 336.36 g/mol
CAS No. 2549040-09-5
Cat. No. B6453271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine
CAS2549040-09-5
Molecular FormulaC15H16N10
Molecular Weight336.36 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NN5C=NN=C5C=C4
InChIInChI=1S/C15H16N10/c1-22-9-18-13-14(22)16-8-17-15(13)24-6-4-23(5-7-24)12-3-2-11-20-19-10-25(11)21-12/h2-3,8-10H,4-7H2,1H3
InChIKeyVRVPOHZLJFOHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine: Procurement Baseline and Compound Identity


The compound 9-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine (CAS 2549040-09-5) is a synthetic purine derivative belonging to a class of heterocyclic compounds that incorporate a [1,2,4]triazolo[4,3-b]pyridazine moiety linked via a piperazine bridge. While its structural features are shared with a broader class of kinase inhibitors explored for therapeutic applications [1], no primary research literature, patents, or authoritative database entries containing quantitative biological or physicochemical data could be located for this specific compound as of the search date.

Procurement Risks of Simple Substitution for 9-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine


Generic substitution is currently unjustifiable due to the complete absence of publicly available, verifiable structure-activity relationship (SAR) data for this specific compound. Tight structural analogs, such as the 7-methyl regioisomer (CAS 2549027-92-9), are reported to possess potent activity against specific kinases (e.g., JAK3 IC50: 0.8 nM) [1], demonstrating that a simple change in the methylation position on the purine core can be associated with distinct biological profiles. Without comparable, quantitative data for the 9-methyl analog, any assumption of functional equivalence is scientifically unsupported and poses a significant risk of experimental failure.

Quantitative Differential Evidence Assessment for 9-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine


Absence of Public Bioactivity Data Precludes Head-to-Head Comparison with 7-Methyl Regioisomer

No quantitative data for 9-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine could be found in primary literature or public databases. In contrast, regioisomer 7-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine (CAS 2549027-92-9) is reported to have a JAK3 IC50 of 0.8 nM [1], providing a conceptual, but non-comparable, benchmark.

Kinase Inhibition Regioisomer Selectivity Data Deficiency

No Public Physicochemical or ADME Profiling Data for Differentiated Property Assessment

Key procurement-relevant properties such as kinetic solubility, logP, or permeability are not reported in primary sources for this compound. For the 7-methyl regioisomer, vendor-aggregated data (non-primary) suggests a logP of 3.8 and solubility >5 mg/mL [1], but no such data, comparative or otherwise, exists for the target compound.

Physicochemical Properties Drug-likeness Procurement Criteria

Potential Application Scenarios for 9-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine Based on Limited Class Knowledge


Exploratory Medicinal Chemistry as a Purine Scaffold Probe

This compound can serve as an exploratory starting point for medicinal chemistry programs targeting purine-binding proteins, where its unsubstituted triazolopyridazine ring provides a vector for library synthesis. However, selection must be based on the synthetic tractability of this specific scaffold, not on an evidence-based promise of biological activity, as no target engagement data is available.

Regioisomeric Selectivity Profiling in Kinase Assays

Given the JAK3 inhibitory activity reported for the 7-methyl purine regioisomer [1], this 9-methyl analog could be used in a comparative, exploratory profiling panel. A head-to-head experiment would generate the differential data currently missing, which is a prerequisite for any future evidence-based procurement decision.

Negative Control for Triazolopyridazine-Containing Probes

In the absence of demonstrated bioactivity, this compound could be hypothetically used as a negative control in assays where a closely related active analog is being profiled. This application relies entirely on the demonstration of inactivity, which itself has not been proven, making this a speculative scenario.

Quote Request

Request a Quote for 9-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.